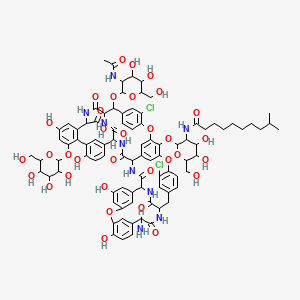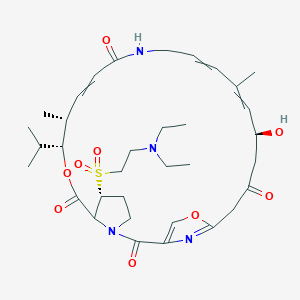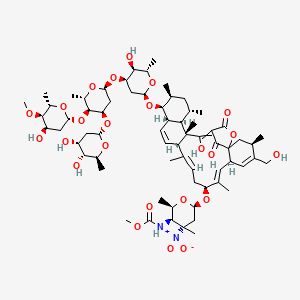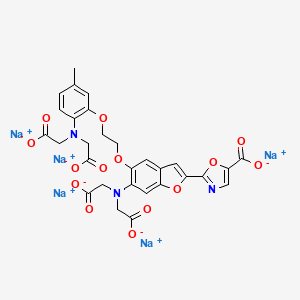
Fura-2 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fura-2 (sodium salt): is a ratiometric fluorescent dye widely used for measuring intracellular calcium concentrations. Developed by Roger Tsien and collaborators in 1985, it has become a crucial tool in cellular biology for understanding calcium’s role in cellular regulation . The dye is particularly valued for its ability to provide accurate measurements by minimizing the effects of photobleaching, leakage, and uneven loading .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fura-2 (sodium salt) is synthesized through a multi-step chemical processThe final product is obtained by converting the intermediate into its sodium salt form .
Industrial Production Methods: Industrial production of Fura-2 (sodium salt) involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to maintain the dye’s fluorescence properties and its ability to bind calcium ions effectively .
Chemical Reactions Analysis
Types of Reactions: Fura-2 (sodium salt) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions: The dye is used in buffered solutions, often with Hank’s Buffered Salt Solution (HBSS) or similar buffers to maintain physiological pH and ionic strength . The presence of calcium ions leads to a shift in the dye’s excitation spectrum, which is the basis for its use in calcium imaging .
Major Products: The major product of the reaction between Fura-2 (sodium salt) and calcium ions is a fluorescent complex that emits light at a specific wavelength, allowing for the quantification of intracellular calcium levels .
Scientific Research Applications
Chemistry: In chemistry, Fura-2 (sodium salt) is used to study calcium ion dynamics in various chemical reactions and processes .
Biology: In biological research, it is extensively used to measure intracellular calcium levels in different cell types, including neurons, cardiomyocytes, and muscle cells . This helps in understanding cellular signaling pathways and calcium’s role in cellular functions .
Medicine: In medical research, Fura-2 (sodium salt) is used to investigate calcium-related diseases and conditions, such as cardiac arrhythmias and neurodegenerative diseases .
Industry: In the pharmaceutical industry, it is used in drug discovery and development to screen compounds that affect calcium signaling pathways .
Mechanism of Action
Fura-2 (sodium salt) binds to free intracellular calcium ions, causing a shift in its excitation spectrum from 340 nm to 380 nm . The ratio of emissions at these wavelengths is directly related to the intracellular calcium concentration. This ratiometric measurement helps to cancel out confounding variables such as dye concentration and cell thickness, providing accurate and reliable data .
Comparison with Similar Compounds
Uniqueness: Fura-2 (sodium salt) is unique due to its high sensitivity and specificity for calcium ions, making it a preferred choice for calcium imaging in various research fields . Its ability to provide ratiometric measurements minimizes errors and enhances the accuracy of intracellular calcium quantification .
Properties
Molecular Formula |
C29H22N3Na5O14 |
|---|---|
Molecular Weight |
751.4 g/mol |
IUPAC Name |
pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C29H27N3O14.5Na/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
InChI Key |
AQVFPZSLWPIFBY-UHFFFAOYSA-I |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10769924.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val]](/img/structure/B10769929.png)
![2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide](/img/structure/B10769935.png)
![2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(dec-4-enoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10769937.png)

![(13E,17E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769961.png)
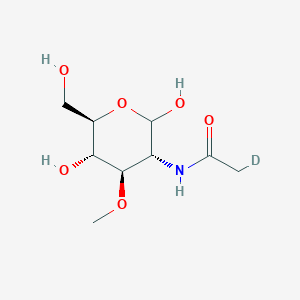
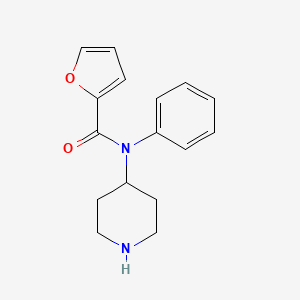
![methyl N-[6-[[(7Z,11Z,23Z)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769982.png)
![(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10769997.png)
